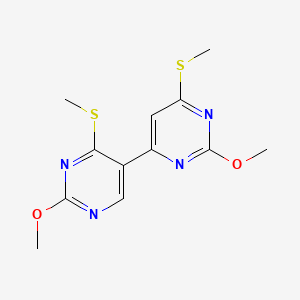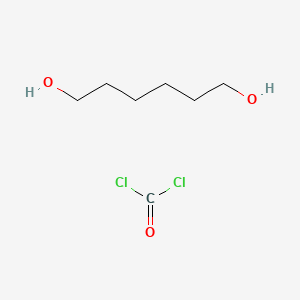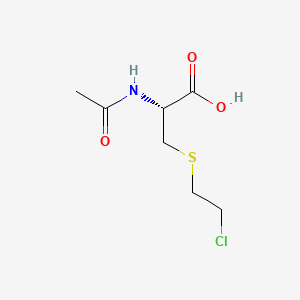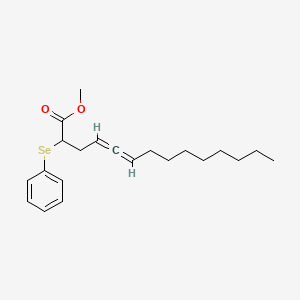
4,5'-Bipyrimidine, 2,2'-dimethoxy-4',6-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is a complex organic compound belonging to the class of bipyrimidines This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a single bond, with methoxy and methylthio substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- typically involves multi-step organic reactions. One common method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). This method allows for the formation of 4-arylpyrimidines .
Another approach involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which combines functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methylthio positions, using reagents like sodium methoxide (NaOCH₃) or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, thiolates in aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bipyrimidines, and substituted bipyrimidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyrimidine: A simpler bipyrimidine compound without methoxy and methylthio substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound with methoxy groups but lacking the methylthio substituents.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyrimidine derivative with methyl groups instead of methoxy and methylthio groups.
Uniqueness
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is unique due to its specific combination of methoxy and methylthio substituents, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential for forming coordination complexes, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59549-55-2 |
|---|---|
Molekularformel |
C12H14N4O2S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-methoxy-4-(2-methoxy-4-methylsulfanylpyrimidin-5-yl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H14N4O2S2/c1-17-11-13-6-7(10(16-11)20-4)8-5-9(19-3)15-12(14-8)18-2/h5-6H,1-4H3 |
InChI-Schlüssel |
WTXIFQWYVYNEOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=N1)SC)C2=CC(=NC(=N2)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)









